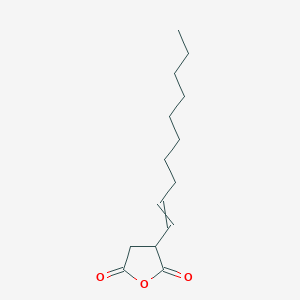
5-HT3 antagonist 3
Overview
Description
5-HT3 antagonist 3 is a compound that acts as a receptor antagonist at the 5-HT3 receptor, a subtype of serotonin receptor. These receptors are found in the terminals of the vagus nerve and certain areas of the brain. The primary use of 5-HT3 antagonists is in the prevention and treatment of nausea and vomiting, particularly those induced by chemotherapy, radiotherapy, and certain surgeries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-HT3 antagonist 3 typically involves multiple steps, including the formation of the core structure and subsequent functionalization. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity. For example, the synthesis of ondansetron, a well-known 5-HT3 antagonist, involves the use of palladium-catalyzed coupling reactions .
Industrial Production Methods: Industrial production of 5-HT3 antagonists involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems is common in industrial settings to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 5-HT3 antagonists undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of a 5-HT3 antagonist may result in the formation of a ketone or aldehyde, while reduction may yield an alcohol .
Scientific Research Applications
5-HT3 antagonists have a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study receptor-ligand interactions.
Biology: Used to investigate the role of serotonin in various physiological processes.
Industry: Used in the development of new antiemetic drugs and other therapeutic agents.
Mechanism of Action
The mechanism of action of 5-HT3 antagonists involves blocking the action of serotonin on the 5-HT3 receptor. This receptor is a cation-selective ligand-gated ion channel. When serotonin binds to the 5-HT3 receptor, it causes depolarization of the presynaptic nerve endings, leading to the release of neurotransmitters such as gamma-aminobutyric acid, glutamate, and acetylcholine. By blocking this receptor, 5-HT3 antagonists prevent the release of these neurotransmitters, thereby reducing nausea and vomiting .
Comparison with Similar Compounds
5-HT3 antagonist 3 can be compared with other similar compounds such as ondansetron, granisetron, and palonosetron. These compounds share a similar mechanism of action but differ in their chemical structures, receptor affinity, and duration of effect . For example:
Ondansetron: First-generation 5-HT3 antagonist with a shorter duration of action.
Granisetron: Similar to ondansetron but with a longer duration of action.
Palonosetron: Second-generation 5-HT3 antagonist with a higher affinity for the receptor and a longer duration of action.
These differences make each compound unique in terms of its clinical applications and effectiveness in treating nausea and vomiting.
Properties
IUPAC Name |
12-[(2-methylimidazol-1-yl)methyl]-1-azatetracyclo[7.6.1.05,16.010,15]hexadeca-5(16),6,8,10(15)-tetraen-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-13-21-9-11-22(13)12-15-7-8-17-18(20(15)24)16-6-2-4-14-5-3-10-23(17)19(14)16/h2,4,6,9,11,15H,3,5,7-8,10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNFDKWULDWJDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC5=C4N3CCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80869652 | |
| Record name | 10-[(2-Methyl-1H-imidazol-1-yl)methyl]-5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80869652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















